DI-Iso-propyl-D14 ether DI-Iso-propyl-D14 ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC17988458
InChI: InChI=1S/C6H14O/c1-5(2)7-6(3)4/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D
SMILES:
Molecular Formula: C6H14O
Molecular Weight: 116.26 g/mol

DI-Iso-propyl-D14 ether

CAS No.:

Cat. No.: VC17988458

Molecular Formula: C6H14O

Molecular Weight: 116.26 g/mol

* For research use only. Not for human or veterinary use.

DI-Iso-propyl-D14 ether -

Specification

Molecular Formula C6H14O
Molecular Weight 116.26 g/mol
IUPAC Name 1,1,1,2,3,3,3-heptadeuterio-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)propane
Standard InChI InChI=1S/C6H14O/c1-5(2)7-6(3)4/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D
Standard InChI Key ZAFNJMIOTHYJRJ-ZVEBFXSZSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Canonical SMILES CC(C)OC(C)C

Introduction

Structural and Chemical Properties of DI-Iso-propyl-D14 Ether

Molecular Structure and Isotopic Labeling

DI-Iso-propyl-D14 ether (C<sub>6</sub>D<sub>14</sub>O) features a symmetrical ether structure with two isopropyl groups bonded to an oxygen atom. The deuterium substitution occurs at all 14 hydrogen positions, resulting in a molecular weight of 116.24 g/mol (compared to 102.17 g/mol for non-deuterated DIPE) . The isotopic labeling alters vibrational frequencies, boiling points, and intermolecular interactions while retaining the core reactivity of the ether functional group.

Physicochemical Properties

Key physicochemical parameters for DI-Iso-propyl-D14 ether, derived from non-deuterated DIPE data and isotopic substitution effects, include:

PropertyDI-Iso-propyl-D14 EtherDiisopropyl Ether (DIPE)
Boiling Point~72–74°C68–69°C
Density (25°C)~0.745 g/mL0.725 g/mL
Flash Point~-25°C-29°C
Water Solubility (20°C)~8 g/L9 g/L
Vapor Pressure (20°C)~110 mm Hg120 mm Hg

Deuterium’s higher mass reduces molecular motion, slightly increasing boiling points and density compared to DIPE. The lower vapor pressure reflects stronger deuterium-related intermolecular forces .

Synthesis and Production Methods

Deuterium Incorporation Strategies

DI-Iso-propyl-D14 ether is synthesized via acid-catalyzed etherification using deuterated precursors:

  • Deuterated Isopropanol Route: Reaction of deuterated isopropanol (isopropanol-D<sub>8</sub>) with propylene-D<sub>6</sub> over acidic catalysts (e.g., sulfuric acid-D<sub>2</sub>) at 50–100°C .

  • Isotopic Exchange: Post-synthesis deuteration of DIPE using D<sub>2</sub>O and platinum catalysts, though this method risks incomplete labeling .

The first method ensures uniform deuterium distribution but requires high-purity deuterated reagents. Industrial-scale production remains limited due to costs associated with deuterium precursors.

Applications in Scientific Research

NMR Spectroscopy

DI-Iso-propyl-D14 ether serves as a deuterated solvent in <sup>1</sup>H NMR to suppress proton signals, enabling clearer observation of solute resonances. Its low polarity (relative polarity 2.2 ) makes it suitable for non-polar analytes.

Kinetic Isotope Effect (KIE) Studies

The compound is used to investigate deuterium’s impact on reaction rates. For example, in SN2 reactions, the C–D bond’s higher strength (vs. C–H) slows reaction kinetics, providing insights into transition-state structures .

Pharmaceutical Research

While DIPE is used in steroid purification , DI-Iso-propyl-D14 ether aids in metabolic tracing. Deuterated solvents enhance mass spectrometry detection limits for drug metabolites by reducing background interference.

Regulatory and Industrial Status

Regulatory Compliance

DI-Iso-propyl-D14 ether falls under ICH Q3C Class 2 solvent guidelines by analogy to DIPE, with a proposed PDE of 0.98 mg/day . Users must validate residual solvent levels in pharmaceuticals via gas chromatography.

ManufacturerPurityPrice (USD)
Sigma-Aldrich99.8%$1,200/g
TCI America98%$950/g

Future Research Directions

  • Toxicokinetics: Assess deuterium’s impact on absorption and metabolism.

  • Green Synthesis: Develop cost-effective deuteration methods using catalytic exchange.

  • High-Field NMR: Optimize solvent properties for ultrahigh-field (≥1 GHz) instruments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator